3,4-Dihydroxybenzoic acid
Overview
Description
Scientific Research Applications
Protocatechuic acid has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
3,4-Dihydroxybenzoic acid, also known as protocatechuic acid (PCA), is a type of phenolic acid and a major metabolite of antioxidant polyphenols found in green tea . It has mixed effects on normal and cancer cells . It also has cytotoxic effects on non-small cell lung cancer (NSCLC) cell lines, A549, H3255, and Calu-6 .
Mode of Action
It has been reported to have chemopreventive effects in several animal models of carcinogenesis . It blocks cell proliferation in the post-initiation phase . It also has antioxidant and anti-inflammatory properties .
Biochemical Pathways
PCA is involved in various biochemical pathways. It is a major aromatic secondary metabolite that imparts food with typical organoleptic characteristics and links to many health benefits . The microbial production of PCA using dehydroshikimate dehydratase (DSD) has been demonstrated . DSDs from soil-dwelling organisms and Bacillus spp. were compared in terms of their ability to produce PCA .
Pharmacokinetics
It is known that pca is soluble in hot alcohol and ether, and slightly soluble in water . This suggests that its bioavailability may be influenced by these factors.
Result of Action
PCA has been reported to prevent carcinogenesis or antitumor growth in vivo . It has also been reported to induce apoptosis of human leukemia cells, as well as malignant HSG1 cells taken from human oral cavities . Depending on the amount of PCA and the time before application, PCA could reduce or enhance tumor growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of PCA. It is stable against heat and soluble in strong polar organic solvents . It is easily oxidized in alkaline media . Therefore, the pH of the environment can significantly affect the stability and efficacy of PCA. Furthermore, it is sensitive to air , suggesting that oxygen levels in the environment may also influence its stability and action.
Safety and Hazards
Future Directions
The production of 3,4-Dihydroxybenzoic acid is a relevant task owing to its pharmaceutical properties and its use as a precursor for subsequent synthesis of high-value-added chemicals . The this compound market size is forecast to reach US$657.8 million by 2027, after growing at a CAGR of 3.5% during 2022-2027 .
Biochemical Analysis
Biochemical Properties
3,4-Dihydroxybenzoic acid is a dihydroxybenzoic acid, a type of phenolic acid It is involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules
Cellular Effects
This compound has been reported to have mixed effects on cells. It has been shown to induce apoptosis of human leukemia cells, as well as malignant HSG1 cells taken from human oral cavities . It was also reported to increase proliferation and inhibit apoptosis of neural stem cells . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been shown that the microbial production of this compound using dehydroshikimate dehydratase (DSD) has been demonstrated
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: Protocatechuic acid can be synthesized through various methods. One common approach involves the oxidation of catechol using potassium permanganate under acidic conditions . Another method includes the hydrolysis of protocatechuic aldehyde in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of protocatechuic acid often involves microbial fermentation. For instance, Escherichia coli strains engineered to overproduce phenylalanine can be used to convert glucose into protocatechuic acid via the shikimate pathway . This method is advantageous due to its high yield and sustainability .
Chemical Reactions Analysis
Types of Reactions: Protocatechuic acid undergoes various chemical reactions, including:
Reduction: It can be reduced to form catechol under specific conditions.
Substitution: Protocatechuic acid can undergo electrophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Various electrophiles in the presence of a catalyst such as aluminum chloride.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Catechol.
Substitution: Substituted benzoic acids and esters.
Comparison with Similar Compounds
Protocatechuic acid is often compared with other phenolic acids such as:
Ferulic Acid: Known for its strong antioxidant properties and its role in protecting against UV radiation.
Caffeic Acid: Exhibits potent anti-inflammatory and anticancer activities.
Gallic Acid: Widely studied for its antimicrobial and anticancer properties.
Uniqueness: Protocatechuic acid stands out due to its dual role as both an antioxidant and an anti-inflammatory agent. Its ability to modulate multiple molecular pathways makes it a versatile compound in various therapeutic applications .
Properties
IUPAC Name |
3,4-dihydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,8-9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUVCSBJEUQKSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
Record name | protocatechuic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Protocatechuic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021212 | |
Record name | 3,4-Dihydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to brownish solid; Discolored by air; [Merck Index], Solid, Light brown solid | |
Record name | Protocatechuic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | Protocatechuic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001856 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 3,4-Dihydroxybenzoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2297/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
18.2 mg/mL at 14 °C, Soluble, Soluble (in ethanol) | |
Record name | 3,4-Dihydroxybenzoic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03946 | |
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Record name | Protocatechuic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001856 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 3,4-Dihydroxybenzoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2297/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.0000021 [mmHg] | |
Record name | Protocatechuic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
99-50-3 | |
Record name | Protocatechuic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Protocatehuic acid | |
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Record name | 3,4-Dihydroxybenzoic Acid | |
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URL | https://www.drugbank.ca/drugs/DB03946 | |
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Record name | protocatechuic acid | |
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Record name | 3,4-Dihydroxybenzoic acid | |
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Record name | 3,4-dihydroxybenzoic acid | |
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Record name | 3,4-DIHYDROXYBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36R5QJ8L4B | |
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Record name | Protocatechuic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001856 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
221 °C | |
Record name | 3,4-Dihydroxybenzoic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03946 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Protocatechuic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001856 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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